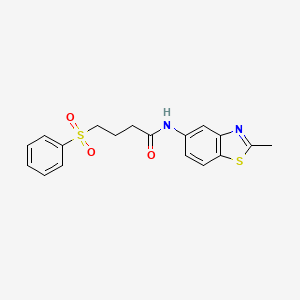

4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-13-19-16-12-14(9-10-17(16)24-13)20-18(21)8-5-11-25(22,23)15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARMEYCVFYZLQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

Formation of the Butanamide Backbone: The butanamide backbone can be constructed through the reaction of butanoyl chloride with an amine.

Attachment of the Benzenesulfonyl Group: The final step involves the sulfonylation of the amide with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Ammonia, primary amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Desulfonylated amides

Substitution: Sulfonamide derivatives

Scientific Research Applications

4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The benzothiazole moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Biological Activity

4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines a sulfonamide group with a benzothiazole moiety, which is known to impart distinct chemical and biological properties.

The compound can be synthesized through various methods involving key reactions such as cyclization and sulfonylation. The general synthetic route involves:

- Formation of the Benzothiazole Ring : Synthesis typically begins with the cyclization of 2-aminothiophenol.

- Methyl Group Introduction : Alkylation using methyl iodide is commonly employed.

- Butanamide Backbone Formation : This is achieved through the reaction of butanoyl chloride with an amine.

- Sulfonylation : The final step involves attaching the benzenesulfonyl group to form the complete structure.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including 4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's mechanism likely involves inhibition of key enzymes or disruption of bacterial cell wall synthesis, similar to other sulfonamides .

Antitumor Activity

The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. For example, compounds structurally similar to 4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide have shown IC50 values in the low micromolar range in 2D assays, indicating promising anticancer activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group mimics natural substrates, allowing it to inhibit enzymes crucial for cellular processes. The binding affinity and specificity may be enhanced by the benzothiazole moiety, which can facilitate interactions with DNA or other cellular components .

Case Studies

| Study | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| A | HCC827 (lung cancer) | 6.26 ± 0.33 | Antitumor |

| B | MDA-MB-231 (breast cancer) | 6.48 ± 0.11 | Antitumor |

| C | E. coli | N/A | Antimicrobial |

| D | S. aureus | N/A | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide, and how can purity be ensured?

- Methodology : The compound can be synthesized via a two-step process:

Sulfonylation : React 2-methyl-1,3-benzothiazol-5-amine with benzenesulfonyl chloride in dry pyridine to form the sulfonamide intermediate.

Acylation : Introduce the butanamide group using butanoyl chloride under anhydrous conditions.

- Purity Control : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refine using SHELXL (SHELX suite) with Flack parameter analysis to resolve enantiomeric ambiguity .

- Spectroscopy :

- NMR : Assign peaks using - and -NMR (DMSO-d), focusing on sulfonamide protons (δ 10.2–10.8 ppm) and benzothiazole aromatic signals.

- MS : Confirm molecular weight via ESI-MS (positive ion mode) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- HPLC-FLD : Derivatize with a fluorescent tag (e.g., 9-ethylcarbazole) to enhance sensitivity. Use a C18 column with fluorescence detection (λ= 280 nm, λ= 340 nm). Validate linearity (1–100 ng/mL) and recovery (>90%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Strategy :

Core Modifications : Replace the benzothiazole moiety with benzoxazole or benzimidazole (synthesized via cyclization of 2-aminothiophenol derivatives).

Sulfonamide Substitutions : Test electron-withdrawing (e.g., -CF) or donating (-OCH) groups on the benzene ring.

- Evaluation : Screen for kinase inhibition (e.g., SphK1) using fluorescence-based assays (ATP consumption monitored via ADP-Glo) .

Q. What computational methods resolve discrepancies in crystallographic data for sulfonamide-containing compounds?

- Approach :

- Density Functional Theory (DFT) : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set). Compare calculated vs. experimental bond lengths/angles.

- Twinning Analysis : For ambiguous X-ray data, apply SHELXL’s TWIN/BASF commands to model twinning. Validate with Hamilton R-factor tests .

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

- Chiral HPLC : Use a Chiralpak® IA column (hexane/isopropanol, 90:10). Calibrate with racemic standards.

- Circular Dichroism (CD) : Measure Cotton effects at 220–250 nm to confirm absolute configuration .

Q. What strategies address conflicting bioactivity data across different assay platforms?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.